Scientific Field: Dermatology and Cosmetology
Summary of the Application: 4-Hydroxy-6-methoxycoumarin is a derivative of coumarin that has been investigated for its effects on melanogenesis, the process of melanin production in animal cells. This research is particularly relevant to the cosmetics industry and medical treatments for conditions related to pigmentation.
Methods of Application or Experimental Procedures: The effects of 4-Hydroxy-6-methoxycoumarin were studied in a murine melanoma cell line from a C57BL/6J mouse called B16F10 The study investigated the molecular mechanism whereby 6-methylcoumarin-induced melanogenesis influences the melanogenesis-related protein expression and melanogenesis-regulating protein activation
Results or Outcomes: The study found that 6-methylcoumarin significantly increased melanin synthesis in a concentration-dependent manner It also found that the tyrosinase, TRP-1, TRP-2, and MITF protein levels significantly increased in response to 6-methylcoumarin These results suggest that 6-methylcoumarin stimulates melanogenesis through the GSK3β/β-catenin signal pathway, thereby affecting the pigmentation process
Scientific Field: Organic Chemistry
Summary of the Application: 4-Hydroxy-6-methoxycoumarin can be used for the in situ generation of α-methylenechromanes, α-methylenequinoline and ortho-quinone methides via the Knoevenagel reaction. This is particularly useful in organic synthesis.
Results or Outcomes: The outcomes of this application are the generation of α-methylenechromanes, α-methylenequinoline and ortho-quinone methides. These compounds have various applications in the field of organic chemistry.
Scientific Field: Pharmacology and Medicine
Summary of the Application: 4-Hydroxy-7-methoxycoumarin has been found to have anti-inflammatory effects.
Methods of Application or Experimental Procedures: The anti-inflammatory effects of 4-Hydroxy-7-methoxycoumarin were investigated in LPS-stimulated RAW264.7 cells.
Results or Outcomes: The study found that 4-Hydroxy-7-methoxycoumarin significantly reduced NO and PGE2 production without cytotoxic effects. Furthermore, it reduced the production of proinflammatory cytokines.
Summary of the Application: 4-Hydroxy-6-methoxycoumarin, as a 3,4-unsubstituted coumarin, has been found to have potential antimalarial, antioxidant, antimicrobial, anti-inflammatory, and antitumor activity.
Results or Outcomes: The outcomes of this application are the potential antimalarial, antioxidant, antimicrobial, anti-inflammatory, and antitumor activity of 4-Hydroxy-6-methoxycoumarin.
Summary of the Application: Coumarins, including 4-Hydroxy-6-methoxycoumarin, have been studied for their antioxidant activity.
Results or Outcomes: The outcomes of this application are the potential antioxidant properties of 4-Hydroxy-6-methoxycoumarin.
4-Hydroxy-6-methoxycoumarin is a chemical compound belonging to the coumarin family, characterized by a benzopyran-2-one structure. Its molecular formula is and it features a hydroxyl group at the 4-position and a methoxy group at the 6-position of the coumarin ring. This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture.
Research indicates that 4-hydroxy-6-methoxycoumarin exhibits notable biological activities:
The synthesis of 4-hydroxy-6-methoxycoumarin can be achieved through several methods:
4-Hydroxy-6-methoxycoumarin has various applications:
Interaction studies involving 4-hydroxy-6-methoxycoumarin focus on its biochemical pathways and effects on cellular systems:
Several compounds share structural similarities with 4-hydroxy-6-methoxycoumarin, each exhibiting unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Hydroxycoumarin | Hydroxyl group at position 4 | Anticoagulant, anti-inflammatory |
6-Methylcoumarin | Methyl group at position 6 | Antimicrobial, antioxidant |
7-Hydroxycoumarin | Hydroxyl group at position 7 | Antioxidant, potential anticancer |
4-Hydroxy-7-methoxycoumarin | Hydroxyl group at position 4, methoxy at position 7 | Anti-inflammatory |
The uniqueness of 4-hydroxy-6-methoxycoumarin lies in its specific substitution pattern that may confer distinct biological activities compared to these similar compounds. Its methoxy group enhances lipophilicity, potentially affecting its absorption and efficacy in biological systems.